molecular formula C17H18FNO3 B6375300 5-(3-BOC-Aminophenyl)-3-fluorophenol, 95% CAS No. 1261895-75-3

5-(3-BOC-Aminophenyl)-3-fluorophenol, 95%

Cat. No.: B6375300
CAS No.: 1261895-75-3
M. Wt: 303.33 g/mol
InChI Key: AMZPDVHGJUBGCS-UHFFFAOYSA-N
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Description

5-(3-BOC-Aminophenyl)-3-fluorophenol, 95% (5-BOC-3-FP) is a fluorinated phenol compound with a wide range of applications in scientific research. It is used as a reagent in the chemical synthesis of a variety of compounds, including drugs and pharmaceuticals, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

5-(3-BOC-Aminophenyl)-3-fluorophenol, 95% is used in a variety of scientific research applications, including drug synthesis and medicinal chemistry. It is also used in the synthesis of other fluorinated phenols and their derivatives, as well as in the synthesis of fluorinated compounds for use in biomedical research. In addition, 5-(3-BOC-Aminophenyl)-3-fluorophenol, 95% is used as a reagent in the synthesis of complex organic molecules, such as pharmaceuticals and other bioactive compounds.

Mechanism of Action

5-(3-BOC-Aminophenyl)-3-fluorophenol, 95% acts as a catalyst in the synthesis of a variety of compounds. It facilitates the formation of covalent bonds between molecules, allowing for the formation of complex structures. In addition, 5-(3-BOC-Aminophenyl)-3-fluorophenol, 95% can act as a nucleophile, reacting with electrophiles to form a variety of products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-BOC-Aminophenyl)-3-fluorophenol, 95% are not well understood. However, it has been suggested that 5-(3-BOC-Aminophenyl)-3-fluorophenol, 95% may have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450s. In addition, it has been suggested that 5-(3-BOC-Aminophenyl)-3-fluorophenol, 95% may have an effect on the expression of certain genes. However, further research is needed to confirm these effects.

Advantages and Limitations for Lab Experiments

The main advantage of 5-(3-BOC-Aminophenyl)-3-fluorophenol, 95% is its high purity and low cost, making it an ideal reagent for use in a variety of lab experiments. In addition, 5-(3-BOC-Aminophenyl)-3-fluorophenol, 95% is relatively stable and can be stored for long periods of time. However, it is important to note that 5-(3-BOC-Aminophenyl)-3-fluorophenol, 95% is a hazardous substance and should be handled with care.

Future Directions

There are a number of potential future directions for 5-(3-BOC-Aminophenyl)-3-fluorophenol, 95%, including further research into its biochemical and physiological effects, as well as its potential applications in drug synthesis and medicinal chemistry. In addition, further research into the use of 5-(3-BOC-Aminophenyl)-3-fluorophenol, 95% as a catalyst in the synthesis of complex organic molecules could lead to new and improved pharmaceuticals and other bioactive compounds. Finally, research into the storage and handling of 5-(3-BOC-Aminophenyl)-3-fluorophenol, 95% could lead to improved safety protocols for its use in lab experiments.

Synthesis Methods

5-(3-BOC-Aminophenyl)-3-fluorophenol, 95% is synthesized via a three-step process. The first step involves the reaction of 3-fluorophenol with 4-nitrobenzylchloride in the presence of sodium hydroxide, resulting in the formation of 4-nitro-3-fluorophenyl chloride. The second step involves the reaction of 4-nitro-3-fluorophenyl chloride with tert-butyl amine in the presence of pyridine, which yields 5-(3-BOC-aminophenyl)-3-fluorophenol. The third step involves the recrystallization of the product in ethanol, yielding the desired 5-(3-BOC-Aminophenyl)-3-fluorophenol, 95% in 95% purity.

Properties

IUPAC Name

tert-butyl N-[3-(3-fluoro-5-hydroxyphenyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-17(2,3)22-16(21)19-14-6-4-5-11(8-14)12-7-13(18)10-15(20)9-12/h4-10,20H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZPDVHGJUBGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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